N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine
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Overview
Description
N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine is a heterocyclic compound that features both quinoline and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine typically involves the condensation of quinoline-2-carbaldehyde with pyridin-4-amine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and pyridine N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinoline and pyridine derivatives, which can have varied functional groups depending on the reagents used .
Scientific Research Applications
N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is investigated for its potential use in materials science, including the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
- 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives
Uniqueness
N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for designing new compounds with tailored biological activities and physicochemical properties .
Properties
CAS No. |
6342-53-6 |
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Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine |
InChI |
InChI=1S/C15H12N4/c1-2-4-15-12(3-1)5-6-14(18-15)11-17-19-13-7-9-16-10-8-13/h1-11H,(H,16,19)/b17-11- |
InChI Key |
QROCOHBRYGCCIN-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N\NC3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=NC=C3 |
Origin of Product |
United States |
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